

SAHM1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SAHM1	
Cat. No.:	B10858030	Get Quote

Welcome to the Technical Support Center for **SAHM1**. This guide is intended for researchers, scientists, and drug development professionals, providing essential information on the stability and storage of **SAHM1**, a stabilized hydrocarbon-stapled alpha-helical peptide and Notch pathway inhibitor.[1]

Frequently Asked Questions (FAQs) Q1: What are the recommended storage conditions for SAHM1?

A1: Proper storage is critical to maintain the stability and activity of **SAHM1**. The recommended conditions depend on whether the peptide is in a lyophilized (solid) state or in solution.

For optimal long-term stability, **SAHM1** should be stored in its lyophilized form.[2] When stored under these conditions, away from light and moisture, lyophilized peptides can be stable for several years.[2] Solutions of **SAHM1** are significantly less stable and should be prepared fresh whenever possible. If storage in solution is necessary, it should be for a short term and under specific conditions to minimize degradation.

Below is a summary of the recommended storage conditions:



Form	Temperature	Duration	Additional Notes
Lyophilized Powder	-20°C	Short-term (up to 3 months)	Store in a desiccator to prevent moisture absorption.[3]
Lyophilized Powder	-80°C	Long-term (months to years)	This is the preferred condition for long-term storage to minimize degradation.
In Solution	-20°C or -80°C	Short-term	Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Use sterile buffers with a pH between 5 and 7.

Q2: How should I handle and reconstitute SAHM1?

A2: Careful handling is essential to prevent contamination and degradation. **SAHM1** is soluble in water up to 1 mg/ml.

Handling Lyophilized **SAHM1**:

- Before opening the vial, allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, as moisture can accelerate degradation.
- Weigh the desired amount of peptide quickly in a clean environment.
- Since the SAHM1 sequence contains a cysteine residue (AERLRRRIXLCRXHHST), it is susceptible to oxidation. For maximum stability, it is recommended to purge the vial with an inert gas like argon or nitrogen before resealing.

Reconstitution:

For aqueous solutions, use sterile, purified water.



- If using a buffer, a slightly acidic pH of 5-6 is generally recommended for peptide stability in solution.
- For creating concentrated stock solutions, DMSO can also be used.

Q3: What are the common degradation pathways for SAHM1?

A3: Like other peptides, **SAHM1** is susceptible to several chemical degradation pathways, which can lead to a loss of biological activity. The primary concerns are:

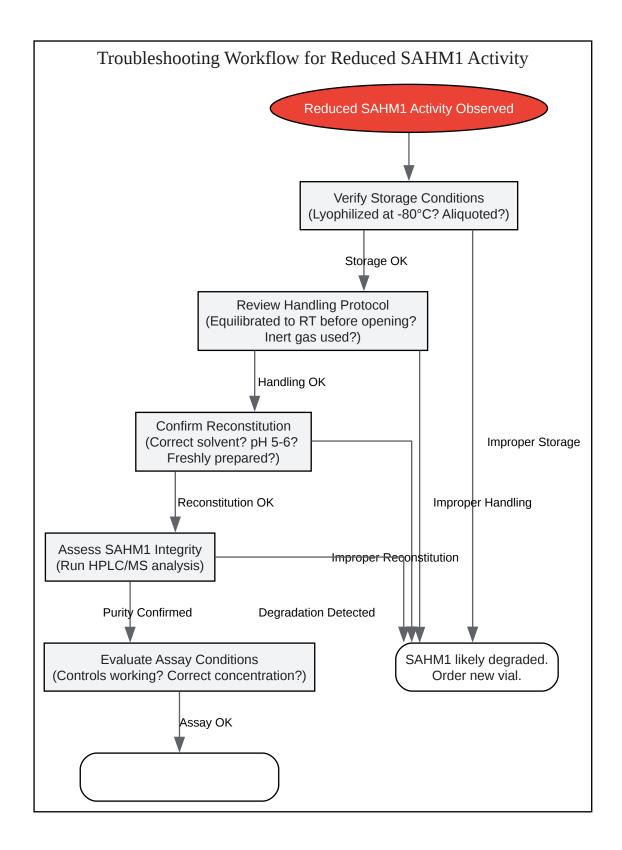
Degradation Pathway	Description	Preventive Measures
Oxidation	The cysteine (C) residue in the SAHM1 sequence is particularly prone to oxidation, which can lead to the formation of disulfide bridges or other oxidized species.	Store the lyophilized peptide and solutions under an inert atmosphere (argon or nitrogen). Use degassed buffers for reconstitution.
Hydrolysis	Cleavage of peptide bonds can occur, especially at acidic or basic pH. Certain amino acid pairs, like Asp-Pro, are more susceptible.	Maintain the pH of solutions between 5 and 7. Store at low temperatures to slow down hydrolysis.
Deamidation	This involves the hydrolysis of the side-chain amide group of asparagine (Asn) and glutamine (Gln) residues.	Buffer solutions at a slightly acidic pH, as deamidation is often accelerated at neutral and alkaline pH.

Troubleshooting Guide

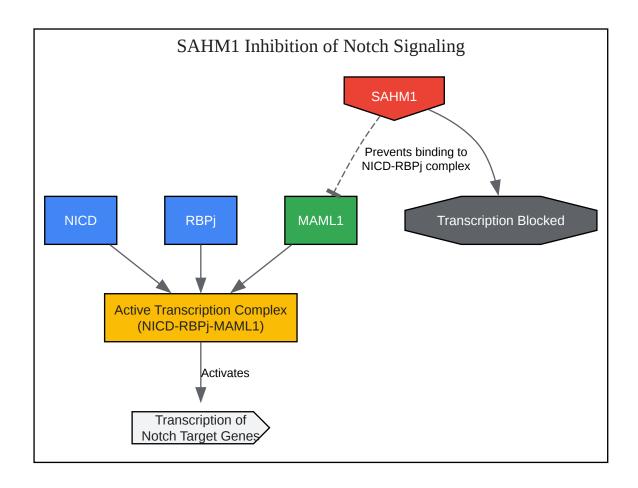
Problem: I am observing reduced or no activity of SAHM1 in my experiments.

This issue can arise from several factors, including improper storage, handling, or experimental setup. The following workflow can help you troubleshoot the problem.









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- To cite this document: BenchChem. [SAHM1 stability and storage conditions]. BenchChem,
 [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858030#sahm1-stability-and-storage-conditions]



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